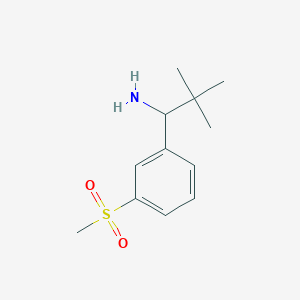
2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-aminehcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a dimethyl group, a methylsulfonyl group attached to a phenyl ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride typically involves multiple steps. One common method includes the alkylation of a suitable precursor with a dimethyl group, followed by the introduction of the methylsulfonyl group through sulfonation reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine
- 2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine sulfate
Uniqueness
What sets 2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride apart from similar compounds is its specific chemical structure, which may confer unique properties such as solubility, stability, and reactivity. These properties can make it particularly useful in certain applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C12H19NO2S |
|---|---|
Peso molecular |
241.35 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(3-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)11(13)9-6-5-7-10(8-9)16(4,14)15/h5-8,11H,13H2,1-4H3 |
Clave InChI |
RKWVBMQNSWISJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



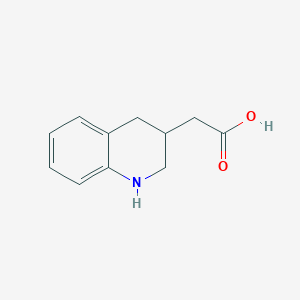

![Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13053438.png)
![(E)-N'-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide](/img/structure/B13053439.png)
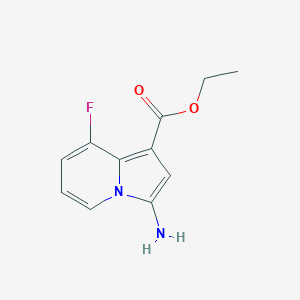
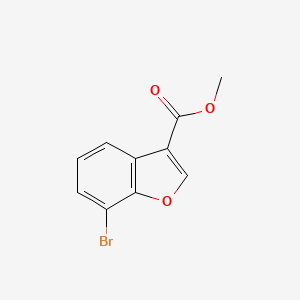
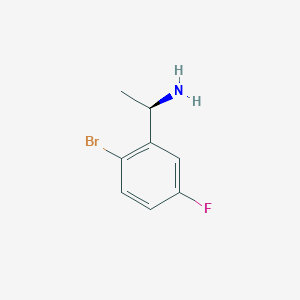
![1-[3-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B13053463.png)
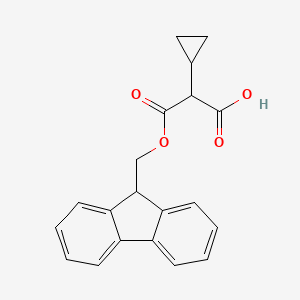
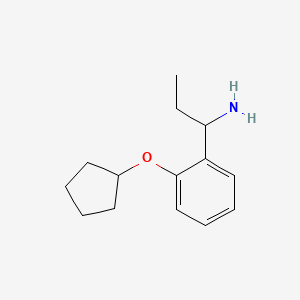
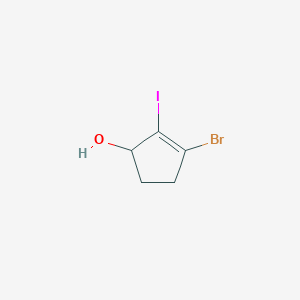
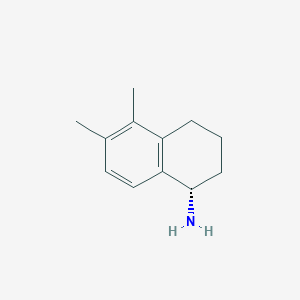
![(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053505.png)
